Boc-asp(ocpent)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

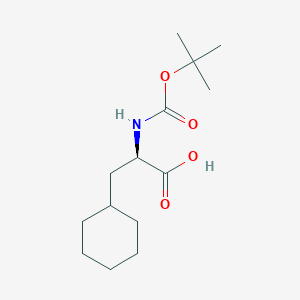

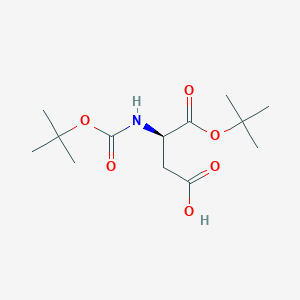

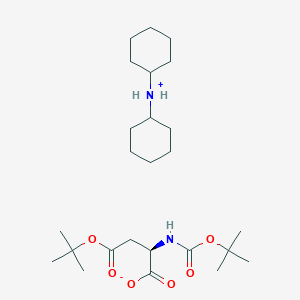

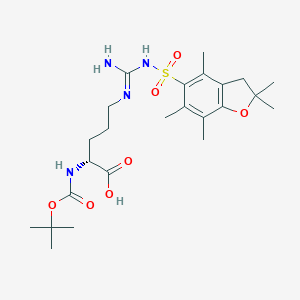

“Boc-asp(ocpent)-OH” is a derivative of aspartic acid . The “Boc” in its name refers to the tert-butyloxycarbonyl (Boc) group, which is used as the Nα-amino protecting group in peptide synthesis .

Synthesis Analysis

The synthesis of dipeptide systems, such as “Boc-asp(ocpent)-OH”, can be achieved through a TiCl4-assisted condensation reaction . The reaction of N-protected amino acids with amino acid methyl esters in pyridine and in the presence of TiCl4 furnishes the corresponding dipeptides with high yields and diastereoselectivity . Another method involves the use of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .

Molecular Structure Analysis

The molecular structure of “Boc-asp(ocpent)-OH” is characterized by the presence of the Boc group, which is stable towards most nucleophiles and bases .

Chemical Reactions Analysis

The chemical reactions involving “Boc-asp(ocpent)-OH” primarily involve the formation of the peptide bond . The use of titanium tetrachloride as a condensing agent has been shown to be successful for the synthesis of dipeptide systems .

Physical And Chemical Properties Analysis

“Boc-asp(ocpent)-OH” has a molecular weight of 301.34 g/mol . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 301.15253745 g/mol . It has a topological polar surface area of 102 Ų .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis and Modifications

Boc-asp(ocpent)-OH, as a protected amino acid derivative, is primarily used in the synthesis of peptides. The protective group (Boc) is employed to prevent unintended reactions during peptide synthesis. For instance, in the study of the synthesis of protected hexapeptide sequences of human fibrinopeptide-A, Boc-asp(ocpent)-OH was utilized to ensure selective reaction processes (Channabasavaiah & Sivanandaiah, 1973). Similarly, the synthesis of partially protected heptapeptide corresponding to bovine pancreatic ribonuclease was carried out using a protective scheme involving Boc-based protection (Hoogerhout, Schattenkerk, & Kerling, 2010).

Amide Group Hydrolysis

In the research of amide group hydrolysis in Asn/Gln-containing peptides, Boc-asp(ocpent)-OH and related compounds were saponified to yield Asp/Glu-containing peptides. This study highlighted the chemical transformations and intermediate formations during the hydrolysis process, showcasing the significance of Boc-asp(ocpent)-OH in understanding peptide chemistry (Onoprienko, Yelin, & Miroshnikov, 2000).

Solid Phase-Mediated Cyclization

The solid-phase synthesis of cyclic peptides, which is crucial in drug development and biochemical studies, involves Boc-asp(ocpent)-OH. It was observed that using Boc-based protection schemes can lead to epimerization, which is a significant consideration in the synthesis process. This research aids in understanding the challenges and solutions in peptide cyclization (Valero, Giralt, & Andreu, 1996).

Catalytic Activity in Hydrolysis

In the study of catalytic activities of peptides, Boc-asp(ocpent)-OH derivatives were used to investigate the hydrolysis of p-nitrophenyl acetate. This research provides insights into the catalytic roles of peptides and the influence of specific amino acid sequences on these activities (Nishi, Morishige, Tsutsumi, & Nakajima, 1983).

Synthesis of Phosphorylated Peptides

Boc-asp(ocpent)-OH has been used in the synthesis of phosphorylated peptides, which are essential in studying protein function and signaling pathways. The synthesis of Boc-Abu(PO3Me2)-OH from Boc-asp(ocpent)-OH demonstrates the versatility of this compound in creating complex phosphorylated peptides (Tong, Perich, & Johns, 1992).

Eigenschaften

IUPAC Name |

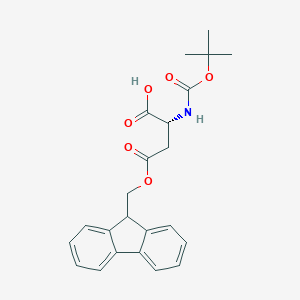

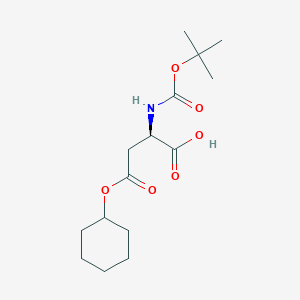

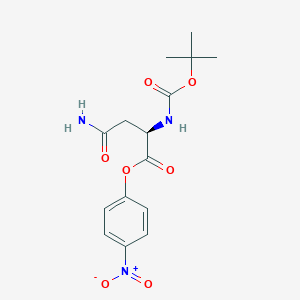

(2S)-4-cyclopentyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO6/c1-14(2,3)21-13(19)15-10(12(17)18)8-11(16)20-9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNUOIDFRKKMRF-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OC1CCCC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)OC1CCCC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-asp(ocpent)-OH | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.